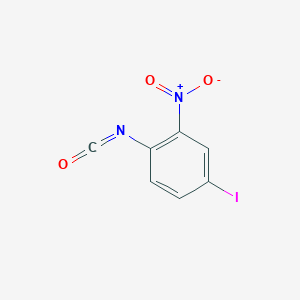

4-Iodo-2-nitrophenylisocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3IN2O3 |

|---|---|

Molecular Weight |

290.01 g/mol |

IUPAC Name |

4-iodo-1-isocyanato-2-nitrobenzene |

InChI |

InChI=1S/C7H3IN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H |

InChI Key |

VOIBCYUAXZMBBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 2 Nitrophenylisocyanate

Phosgene-Based Synthetic Approaches

The reaction of primary amines with phosgene (B1210022) or its safer equivalents is a cornerstone of isocyanate synthesis. This approach is characterized by its efficiency and broad substrate scope.

Direct Phosgenation of Corresponding Amines

The most direct route to 4-iodo-2-nitrophenylisocyanate involves the reaction of its corresponding amine precursor, 4-iodo-2-nitroaniline (B1312708), with phosgene (COCl₂). This reaction is typically carried out in an inert solvent, such as ethyl acetate (B1210297). The process begins with saturating the solvent with phosgene gas, followed by the slow addition of the amine solution.

A general procedure, analogous to the synthesis of p-nitrophenyl isocyanate, involves maintaining an excess of phosgene throughout the addition of the amine to prevent the formation of urea (B33335) byproducts. orgsyn.org The reaction mixture may require gentle heating to ensure the dissolution and reaction of any precipitated amine hydrochloride salts. orgsyn.org Upon completion of the reaction, excess phosgene and the solvent are removed by distillation. The crude isocyanate is then purified, often by recrystallization from a suitable solvent like carbon tetrachloride. orgsyn.org

Key Reaction Parameters for Direct Phosgenation (Analogous System):

| Parameter | Condition |

| Starting Material | 4-Iodo-2-nitroaniline |

| Reagent | Phosgene (COCl₂) |

| Solvent | Dry Ethyl Acetate |

| Reaction Temp. | Room temperature to gentle boiling |

| Key Consideration | Maintain excess phosgene |

| Purification | Recrystallization |

Utilization of Phosgene Equivalents (e.g., Triphosgene)

Due to the extreme toxicity of phosgene gas, solid and less volatile phosgene equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), are often preferred in laboratory settings. Triphosgene, a stable crystalline solid, can be considered as three molecules of phosgene.

The synthesis of nitrophenyl isocyanates using triphosgene has been systematically studied. The reaction is typically performed by treating the corresponding nitroaniline with triphosgene in a solvent like 1,2-dichloroethane. The reaction parameters, including the molar ratio of reactants, reaction time, and temperature, are optimized to maximize the yield. For the synthesis of various nitrophenyl isocyanates, optimal conditions have been found to be a nitroaniline to triphosgene molar ratio of 2.5:1, with reaction temperatures around 75°C and reaction times in the range of 5 to 6 hours. Under these optimized conditions, yields for nitrophenyl isocyanates have been reported to be in the range of 80.3% to 83.7%.

Optimized Conditions for Triphosgene-Based Synthesis of Nitrophenyl Isocyanates:

| Parameter | Optimized Condition |

| Starting Material | o-, m-, or p-nitroaniline |

| Reagent | Triphosgene |

| Solvent | 1,2-Dichloroethane |

| Molar Ratio (Amine:Triphosgene) | 2.5:1 |

| Reaction Temperature | 75°C |

| Reaction Time | 5-6 hours |

| Reported Yield | 80.3% - 83.7% |

Phosgene-Free Synthetic Routes

To circumvent the hazards associated with phosgene and its direct equivalents, several phosgene-free synthetic strategies have been developed. These methods often involve molecular rearrangements where a nitrogen-containing functional group is converted into an isocyanate.

Curtius Rearrangement and Related Variants

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. This reaction provides a versatile and reliable method for the synthesis of isocyanates from carboxylic acids. The key intermediate, an acyl azide, is typically prepared from the corresponding carboxylic acid derivative.

The synthesis of this compound via the Curtius rearrangement would commence with 4-iodo-2-nitrobenzoic acid. This starting material can be converted to its acyl chloride, which is then reacted with an azide source, such as sodium azide, to form 4-iodo-2-nitrobenzoyl azide. The subsequent thermal or photochemical rearrangement of this acyl azide would yield the desired this compound. A significant advantage of the Curtius rearrangement is that it proceeds with retention of the configuration of the migrating group.

Hofmann Rearrangement of Amides

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield a primary amine with one less carbon atom. Critically, this transformation proceeds through an isocyanate intermediate. By modifying the reaction conditions to trap this intermediate, the Hofmann rearrangement can be adapted for isocyanate synthesis.

For the preparation of this compound, the required starting material would be 4-iodo-2-nitrobenzamide. This amide, upon treatment with reagents like N-bromosuccinimide and a base in an appropriate solvent, would undergo rearrangement to form the target isocyanate. The use of a non-aqueous workup is crucial to isolate the isocyanate before it hydrolyzes to the corresponding amine.

Reductive Carbonylation of Nitroarenes

Reductive carbonylation offers a direct pathway to isocyanates from nitroaromatic compounds by reacting them with carbon monoxide in the presence of a catalyst. This method is attractive from an industrial perspective as it utilizes readily available starting materials.

The synthesis of this compound via this route would involve the catalytic carbonylation of a suitable dinitro- or nitro-halo-aromatic precursor. Palladium-based catalysts are commonly employed for this transformation. The reaction typically requires high pressures of carbon monoxide and elevated temperatures. The selectivity of the reaction to produce the isocyanate over other reduction products is a key challenge and is highly dependent on the catalyst system and reaction conditions employed. Research in this area has focused on developing stable and selective catalysts, with palladium-phenanthroline complexes showing promise in the reductive carbonylation of various nitro-substrates.

Dehydrogenation of Formamides

The conversion of formamides into isocyanates via dehydrogenation is a significant synthetic method. This process involves the removal of a hydrogen molecule (H₂) from the formamide (B127407) group (-NHCHO) to yield the isocyanate moiety (-N=C=O). The reaction is typically facilitated by a catalyst at elevated temperatures. google.com

Various transition metal catalysts have been shown to be effective for this transformation. Catalysts based on ruthenium, palladium, or platinum can facilitate the dehydrogenation of aryl formamides to the corresponding aryl isocyanates. google.com The reaction can be performed neat or in the presence of an inert, non-protic solvent such as benzene (B151609) or toluene, under anhydrous conditions. google.com More recent developments have identified pincer-ligated iron complexes as active catalysts for the dehydrogenative synthesis of N-aryl-substituted carbamates from formamides and alcohols, which proceeds through a transient isocyanate intermediate. acs.org The reaction mechanism suggests that the formamide is first dehydrogenated to the isocyanate, which is then trapped by an alcohol to form a carbamate (B1207046). acs.org In the absence of a trapping agent, the isocyanate can be isolated. Other methods have employed diethyl azodicarboxylate or palladium to dehydrogenate N-substituted formamides, yielding the corresponding isocyanates. rsc.org

Table 1: Catalysts and Reagents for Dehydrogenation of Formamides to Isocyanates

| Catalyst/Reagent | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| Ruthenium, Palladium, Platinum | Aryl formamides | 75°C to 200°C, neat or inert solvent | google.com |

| Pincer-ligated Iron Complex | N-aryl formamides | High temperatures | acs.org |

Isocyanate Generation from Carbamate Precursors

The generation of isocyanates from carbamate precursors is a widely used non-phosgene route. nih.govacs.orgresearchgate.net This method typically involves the thermal decomposition, or "cracking," of a carbamate to yield the desired isocyanate and an alcohol byproduct. nih.govacs.org The process is a key step in polyurethane recycling, where polyurethanes are first converted to carbamates via alcoholysis and then cracked to recover the isocyanate monomers. researchgate.net

The synthesis of the carbamate precursor itself can be achieved through various pathways, including the reaction of amines with reagents like dimethyl carbonate or urea. nih.govacs.org The thermal decomposition step often requires catalysts to proceed efficiently and to minimize side reactions, such as the polymerization of the isocyanate product. nih.govresearchgate.net Single-component metal catalysts, particularly those based on zinc, have demonstrated high activity and cost-effectiveness for this transformation. nih.govacs.org Boron trichloride (B1173362) in the presence of triethylamine (B128534) has also been reported as an effective system for converting carbamate esters to isocyanates under mild conditions, offering excellent yields. rsc.org

Strategic Incorporation of Halogen and Nitro Functionalities

The synthesis of this compound necessitates the specific placement of both an iodo and a nitro group on the phenyl ring. This requires a strategic approach to aromatic substitution reactions.

Methodologies for Nitro Group Introduction

Electrophilic Aromatic Nitration Reactions

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group (-NO₂) onto an aromatic ring. byjus.com The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comchemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemistrysteps.comlibretexts.org The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group. chemistrysteps.com

When nitrating a substituted benzene, the existing substituent directs the position of the incoming nitro group. An iodine atom is considered an ortho, para-director. Therefore, the nitration of iodobenzene (B50100) would be expected to yield a mixture of 2-nitroiodobenzene and 4-nitroiodobenzene. The nitro group is a strong deactivator, making subsequent electrophilic substitutions on nitrobenzene (B124822) more difficult. chemistrysteps.com

Oxidation of Arylamines to Nitroarenes

An alternative to direct nitration is the oxidation of an arylamine to the corresponding nitroarene. mdpi.comdntb.gov.uahilarispublisher.com This method can be advantageous when direct nitration proves problematic due to substrate sensitivity or undesirable side reactions. A wide variety of oxidizing agents and protocols have been developed for this transformation. mdpi.comdntb.gov.ua

Peroxyacids, such as peracetic acid and meta-chloroperbenzoic acid (m-CPBA), have been widely used for the conversion of anilines to nitroarenes. mdpi.comresearchgate.net Other effective oxidizing systems include sodium perborate (B1237305) in acetic acid, which works well for anilines bearing electron-withdrawing groups. mdpi.comhilarispublisher.com Hydrogen peroxide can also be used in conjunction with various catalysts. mdpi.comhilarispublisher.com For instance, selenium-catalyzed oxidation of anilines with hydrogen peroxide can smoothly convert a range of substrates into the corresponding nitroarenes. hilarispublisher.comhilarispublisher.com

Table 2: Selected Reagents for Oxidation of Arylamines to Nitroarenes

| Oxidizing Agent | Catalyst/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Peracetic acid | Sulfuric acid catalysis | Substituted anilines | mdpi.comresearchgate.net |

| m-Chloroperbenzoic acid (m-CPBA) | 1,2-dichloroethane | Varied anilines | researchgate.net |

| Sodium Perborate | Acetic acid, 50-55°C | Anilines with electron-withdrawing groups | mdpi.comhilarispublisher.com |

Methodologies for Iodo Group Introduction

Introducing an iodine atom onto an aromatic ring is typically achieved through electrophilic aromatic iodination. Unlike other halogens, elemental iodine (I₂) is generally unreactive towards aromatic rings on its own and requires activation. libretexts.orgjove.com This is often accomplished by using an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. libretexts.org

Common methods for aromatic iodination include:

Iodine with an Oxidizing Agent: A frequently used industrial method involves heating the aromatic compound with iodine in the presence of an oxidizing agent like dilute nitric acid. manac-inc.co.jp Other oxidizing agents such as copper salts (e.g., copper(II) chloride) can also be used to facilitate the reaction. libretexts.orgjove.com

N-Iodosuccinimide (NIS): NIS is a common source of electrophilic iodine. Its reactivity can be enhanced by using catalysts. For example, gold(I) or silver(I) salts can catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH serves as an iodine source in organocatalytic iodination reactions. Thiourea or disulfide catalysts can activate DIH to promote the iodination of various aromatic substrates, including anisoles and acetanilides. organic-chemistry.org

Iodine with Selectfluor: For benzene derivatives with bulky alkyl groups, a combination of elemental iodine and Selectfluor can effectively introduce iodine atoms onto the ring. organic-chemistry.org

The choice of iodinating agent and conditions depends on the reactivity of the aromatic substrate and the desired regioselectivity. organic-chemistry.orgmanac-inc.co.jp

Table 3: Common Methodologies for Aromatic Iodination

| Reagent System | Catalyst/Activator | Applicable Substrates | Reference |

|---|---|---|---|

| Iodine (I₂) | Nitric Acid, Copper Salts | Aromatic hydrocarbons | libretexts.orgjove.commanac-inc.co.jp |

| N-Iodosuccinimide (NIS) | Gold(I) or Silver(I) salts | Electron-rich arenes (anisoles, anilines) | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea or Disulfide | Activated aromatics (anisoles, acetanilides) | organic-chemistry.org |

Direct Iodination of Precursors

Direct iodination of an appropriate precursor represents a straightforward approach to introduce the iodine atom at the desired position on the aromatic ring. The success of this method hinges on the directing effects of the substituents already present on the benzene ring. For the synthesis of this compound, a logical precursor for direct iodination would be 2-nitrophenylisocyanate.

In this scenario, the nitro group (-NO₂) is a meta-director and a deactivating group, while the isocyanate group (-NCO) is also deactivating and primarily a meta-director. However, the reactivity of the isocyanate group under harsh iodinating conditions can be a challenge. A more viable strategy involves the iodination of a more stable precursor, such as 2-nitroaniline (B44862). The amino group (-NH₂) in 2-nitroaniline is a strong activating group and an ortho-, para-director. This directing effect is dominant over the meta-directing nitro group, guiding the incoming electrophilic iodine to the position para to the amino group (C4).

Common iodinating agents for such electrophilic aromatic substitution reactions include N-Iodosuccinimide (NIS) and Iodine monochloride (ICl). The reaction is typically carried out in a suitable solvent, and the choice of conditions can influence the regioselectivity and yield of the product. For instance, the iodination of 2-nitroaniline would be expected to yield 4-iodo-2-nitroaniline, which can then be converted to the target isocyanate.

Table 1: Iodinating Agents and Conditions for Aromatic Compounds

| Iodinating Agent | Catalyst/Co-reagent | Typical Solvents | Reaction Conditions |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile, Dichloromethane (B109758) | Room temperature |

| Iodine Monochloride (ICl) | - | Acetic acid, Dichloromethane | 0°C to room temperature |

Following the successful iodination to form 4-iodo-2-nitroaniline, the amino group must be converted to the isocyanate functionality. This can be achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).

Halogen-Magnesium Exchange Pathways

Halogen-magnesium exchange is a powerful tool in organic synthesis for the preparation of functionalized Grignard reagents that are not accessible through the direct reaction of magnesium metal with an organohalide. This method is particularly useful for aryl iodides, as the iodine-magnesium exchange is generally rapid at low temperatures.

For the synthesis of this compound, a potential, though challenging, route could involve a di-iodinated nitrobenzene precursor, such as 1,4-diiodo-2-nitrobenzene (B1589429). A selective halogen-magnesium exchange at the 4-position would be required. The presence of the nitro group can complicate this reaction, as Grignard reagents can react with nitro groups. However, the use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has been shown to facilitate halogen-magnesium exchange at low temperatures, often preserving sensitive functional groups. researchgate.net

The hypothetical reaction sequence would be:

Selective iodine-magnesium exchange of 1,4-diiodo-2-nitrobenzene at low temperature to form 4-(chloromagnesio)-1-iodo-2-nitrobenzene.

The resulting Grignard reagent would then need to be reacted with a suitable electrophile to introduce the isocyanate group. A possible, though unconventional, approach could involve quenching with a source of the "NCO" synthon. A more standard approach would be to convert the Grignard reagent to an amine, which is then converted to the isocyanate.

This pathway is considered less direct and potentially lower yielding due to the reactivity of the nitro group and the challenges in selectively reacting the Grignard intermediate to form the isocyanate directly.

Multi-Step Synthetic Sequences from Readily Available Precursors

A more reliable and commonly employed strategy for the synthesis of complex aromatic compounds like this compound involves a multi-step sequence starting from simple and readily available precursors. A logical starting material is 4-nitroaniline (B120555).

A plausible synthetic route is outlined below:

Iodination of 4-nitroaniline: The first step involves the electrophilic iodination of 4-nitroaniline to introduce the iodine atom at the 2-position. The amino group is an ortho-, para-director, and since the para position is blocked by the nitro group, the iodination is directed to the ortho position. This reaction can be carried out using iodine and a silver salt, such as silver acetate, to generate the electrophilic iodine species. sigmaaldrich.com This yields 2-iodo-4-nitroaniline (B1222051).

Conversion of the Amine to a Carboxylic Acid: The amino group of 2-iodo-4-nitroaniline can be converted to a carboxylic acid via a Sandmeyer-type reaction. This involves diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to form the corresponding nitrile (2-iodo-4-nitrobenzonitrile). Subsequent hydrolysis of the nitrile will yield 2-iodo-4-nitrobenzoic acid.

Curtius Rearrangement: The final step is the conversion of the carboxylic acid to the isocyanate via the Curtius rearrangement. nih.govorganicreactions.orgchemistrysteps.comwikipedia.orgillinoisstate.edu This reaction involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas. wikipedia.org The acyl azide can be prepared from the corresponding acyl chloride (formed by treating the carboxylic acid with thionyl chloride) and sodium azide, or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).

Table 2: A Multi-Step Synthetic Approach

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 4-Nitroaniline | I₂, Silver Acetate | 2-Iodo-4-nitroaniline |

| 2a | 2-Iodo-4-nitroaniline | 1. NaNO₂, H₂SO₄2. CuCN, KCN | 2-Iodo-4-nitrobenzonitrile |

| 2b | 2-Iodo-4-nitrobenzonitrile | H₂O, H₂SO₄ (hydrolysis) | 2-Iodo-4-nitrobenzoic acid |

An alternative and more direct final step from 2-iodo-4-nitroaniline involves its direct conversion to the isocyanate using phosgene or triphosgene. researchgate.netorgsyn.org This method avoids the need to first synthesize the carboxylic acid.

Reactivity and Chemical Transformations of 4 Iodo 2 Nitrophenylisocyanate

Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. The electronegativity of these adjacent atoms renders the central carbon atom highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. A wide range of nucleophiles can attack the electrophilic carbon of the isocyanate, leading to the formation of a variety of stable adducts.

The reaction of 4-iodo-2-nitrophenylisocyanate with primary or secondary amines is expected to proceed readily to form the corresponding substituted urea (B33335) derivatives. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isocyanate group. This is followed by proton transfer to the nitrogen atom of the isocyanate, yielding a stable urea. The reaction is typically rapid and exothermic. While specific studies on this compound are limited, the general reaction is well-established for a wide range of aryl isocyanates.

General Reaction Scheme:

In this reaction, R1 and R2 can be hydrogen, alkyl, or aryl groups.

Due to the activating effect of the iodo and nitro substituents, this reaction is anticipated to be efficient with a broad scope of amines, including those with reduced nucleophilicity.

This compound readily reacts with alcohols and phenols to form carbamates (also known as urethanes). The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer results in the formation of the carbamate (B1207046) linkage.

A specific example of this reactivity is the synthesis of (4-iodo-2-nitro-phenyl)-carbamic acid tert-butyl ester. In this procedure, this compound is refluxed with an excess of tert-butanol (B103910) in dichloromethane (B109758) for 2.5 hours to yield the desired carbamate product google.com.

Reaction Data:

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | tert-Butanol | (4-iodo-2-nitro-phenyl)-carbamic acid tert-butyl ester | Reflux in CH2Cl2, 2.5 h | google.com |

This reaction highlights the utility of this compound in the preparation of protected amines, as carbamates are common protecting groups in organic synthesis. The electron-withdrawing nature of the substituents on the phenyl ring likely facilitates this reaction, allowing it to proceed under relatively mild conditions. Reactions with various other alcohols and phenols are expected to proceed similarly, providing a route to a diverse range of carbamate and urethane (B1682113) derivatives.

Based on the established reactivity of isocyanates, this compound is also expected to react with other nucleophiles such as thiols and phosphites.

Thiols: The reaction with thiols (R-SH) would yield thiocarbamates. The sulfur atom of the thiol, being a soft and effective nucleophile, would attack the isocyanate carbon, leading to the formation of a C(O)-S bond.

Phosphites: Trialkyl phosphites, P(OR)₃, are known to react with aryl isocyanates. The phosphorus atom can act as a nucleophile, attacking the isocyanate carbon. The reaction of the closely related 4-nitrophenyl isocyanate with diethyl phosphite (B83602) has been studied, suggesting that this compound would undergo a similar transformation to yield phosphonocarbamidates.

Cycloaddition Reactions

The cumulative double bonds in the isocyanate functionality allow it to participate in cycloaddition reactions, providing a pathway for the synthesis of heterocyclic compounds.

While specific examples involving this compound are not documented, isocyanates are known to participate in various cycloaddition reactions. A pertinent example is the [1+1+3] cycloaddition. In this type of reaction, the isocyanate can act as a one-atom component, reacting with a three-atom component, such as an azomethine ylide, to form a five-membered heterocycle. The high electrophilicity of the carbon atom in this compound would make it a good candidate for such reactions. The resulting heterocyclic structures could serve as scaffolds for the development of novel compounds with potential biological activity. Further research is required to explore the utility of this compound in this class of reactions for the synthesis of novel heterocyclic systems.

Electrocyclization and Rearrangement Pathways

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond from a conjugated π-system, or the reverse ring-opening process, leading to the formation of cyclic or ring-opened products, respectively. wikipedia.orgmasterorganicchemistry.com For a molecule like this compound, electrocyclization would typically require the prior formation of a conjugated system involving the phenyl ring.

A significant transformation pathway for related structures involves reductive cyclization. For instance, 2-nitrobiphenyls, which could be synthesized from this compound via a Suzuki coupling at the iodo position, are known to undergo reductive cyclization to form carbazoles. This reaction, often referred to as the Cadogan-Sundberg indole (B1671886) synthesis, typically involves deoxygenation of the nitro group by a trivalent phosphorus reagent like triethyl phosphite. wikipedia.orgwikipedia.orgsynarchive.comresearchgate.nethellenicaworld.com The process is believed to proceed through a nitrene intermediate which then undergoes an intramolecular cyclization by attacking the adjacent phenyl ring, ultimately forming the stable carbazole (B46965) core. researchgate.net

Reactivity of the Aryl Halide (Iodo) Moiety

The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition to low-valent transition metals, making this compound an excellent substrate for a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide in this compound serves as a highly reactive electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comnih.gov Aryl iodides are particularly reactive substrates for this transformation. The reaction of this compound with various aryl or vinyl boronic acids or their esters would be expected to proceed efficiently to yield biaryl or styrenyl derivatives, respectively.

Recent studies have demonstrated that nitroarenes are competent electrophilic partners in Suzuki-Miyaura couplings, proceeding via cleavage of the Ar–NO2 bond. mdpi.comorganic-chemistry.org However, the C-I bond is significantly more labile and would be the expected site of reaction. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov The presence of the nitro group, an electron-withdrawing group, can enhance the rate of the initial oxidative addition step. While high temperatures can sometimes lead to poor reactivity for aryl iodides with certain catalyst systems, a wide range of conditions are available to effectively couple these substrates. acs.org

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-110 | 85-95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 90-98 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 60-90 | 88-97 |

| Na₂PdCl₄ / sSPhos | K₃PO₄ | Acetonitrile/H₂O | 37 | Good to Excellent frontiersin.org |

The reactivity of the aryl iodide in this compound extends to a variety of other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org this compound would be expected to react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield the corresponding cinnamic acid derivatives or stilbenes, while retaining the isocyanate and nitro functionalities. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org The coupling of this compound with alkynes would provide access to 2-nitrophenylisocyanate derivatives bearing an alkynyl substituent at the 4-position. Copper-free conditions have also been developed and are effective for aryl iodides. nih.govresearchgate.net For instance, the cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) proceeds smoothly to give a quantitative yield under copper-free, aerobic conditions. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with primary or secondary amines could potentially form the corresponding 4-amino-2-nitrophenylisocyanate derivatives. However, the high reactivity of the isocyanate group towards amines would likely lead to polymerization or formation of urea byproducts unless the isocyanate is protected or the amine nucleophile is carefully chosen. nih.gov Studies on substrates like 1-iodo-4-nitrobenzene have shown that C-N coupling can be challenging, sometimes resulting in low yields depending on the specific amine and catalytic system used. nih.govacs.org

Borylation Reactions of Aryl Iodides

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into arylboronic esters by coupling with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com This reaction is highly valuable as the resulting boronic esters are versatile intermediates for subsequent Suzuki-Miyaura couplings. This compound is an ideal candidate for this transformation. The reaction is tolerant of a wide range of functional groups, including nitro groups and esters, making it compatible with the substrate. nih.gov Typical conditions involve a palladium catalyst, a weak base such as potassium acetate (B1210297) (KOAc), and a polar aprotic solvent. organic-chemistry.orgnih.gov

| Catalyst | Boron Source | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| PdCl₂(dppf) | B₂pin₂ | KOAc | DMSO | 80 |

| Pd(dba)₂ / PCy₃ | B₂pin₂ | KOAc | Dioxane | 80 |

| [(allyl)PdCl]₂ / XPhos | B₂pin₂ | KOAc | CPME | 100 |

| Cu(I)/acridine-based PNP pincer ligands | B₂pin₂ | K₃PO₄ | Dioxane | 100 mdpi.com |

Radical-Mediated Transformations Involving Halogen

The carbon-iodine bond can also participate in radical reactions. Homolytic cleavage of the C-I bond can generate an aryl radical, which can then undergo various transformations. One important class of such reactions is radical cyclization. For this to occur with this compound, a suitable radical acceptor must be present in the molecule. This would typically require prior modification of the isocyanate group.

For example, if the isocyanate were converted into an o-alkenylphenyl isocyanide derivative (via a multi-step process), a tin-mediated or manganese-mediated radical cyclization could be initiated to form indole structures. beilstein-journals.orgorganic-chemistry.org A more direct pathway could involve an atom-transfer radical cyclization (ATRC). rsc.orgresearchgate.net This would involve the generation of the aryl radical from the C-I bond, which then adds intramolecularly to a tethered multiple bond. For instance, if the isocyanate group were reacted with an allylic alcohol to form an allyl carbamate, subsequent radical initiation could potentially lead to cyclization onto the allyl group. Iodine-mediated radical cyclization of o-vinylaryl isocyanides has also been reported as a route to functionalized quinolines, highlighting the potential for the iodo-group to participate in radical processes beyond simple initiation. researchgate.net

Reactivity of the Nitro Group

Reduction Reactions of the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its transformation into an amino group (-NH₂) is a common and synthetically valuable reaction, as it provides a pathway to aromatic amines. The reduction of the nitro group in aryl nitro compounds can be achieved through various methods, allowing for the selective conversion of this group while potentially preserving the isocyanate and iodo functionalities. wikipedia.orglibretexts.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for this transformation. wikipedia.orgscispace.com

Metal-Acid Systems: The reduction using a metal in an acidic medium is a classic and reliable method. scispace.com Reagent combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are frequently employed to reduce aromatic nitro compounds to their corresponding anilines. scispace.com

Transfer Hydrogenation: This technique uses molecules like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) to serve as the hydrogen source. scispace.com

Other Reagents: Other reagents such as sodium hydrosulfite or tin(II) chloride can also be used for the reduction. wikipedia.org

The reduction process is stepwise, proceeding through intermediates like nitroso and hydroxylamine (B1172632) compounds, although with strong reducing agents, these intermediates are typically transient and the primary product is the amine. libretexts.org The choice of reducing agent is crucial for achieving chemoselectivity, particularly in a polyfunctional molecule like this compound, to avoid unwanted reactions with the isocyanate group. For instance, tin and hydrochloric acid are known to selectively reduce nitro groups without affecting carbonyl groups, a reactivity pattern analogous to the isocyanate group. scispace.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Product | Reference |

|---|---|---|

| H₂ / Pd/C or PtO₂ | Amine | wikipedia.org |

| Fe / HCl or Acetic Acid | Amine | wikipedia.org |

| Sn / HCl | Amine | wikipedia.orgscispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | wikipedia.org |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Hydroxylamine | wikipedia.org |

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.orgtcichemicals.com It deactivates the aromatic ring by decreasing its electron density through a combination of a strong negative inductive effect (-I) and a significant resonance effect (-M). nih.govmdpi.com

This pronounced electron-withdrawing character has two major consequences for the reactivity of the phenyl ring in this compound:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density on the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles. The presence of the nitro group strongly retards reactions such as nitration, halogenation, or Friedel-Crafts alkylation. wikipedia.org

Activation towards Nucleophilic Aromatic Substitution: Conversely, the decrease in electron density makes the aromatic ring susceptible to attack by strong nucleophiles. wikipedia.orgnih.gov The nitro group, particularly when positioned ortho or para to a leaving group (like the iodo group in this molecule), can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This effect facilitates the displacement of the leaving group by a nucleophile.

Interplay of Functional Groups: Synergistic and Orthogonal Reactivity

The chemical behavior of this compound is not merely the sum of its individual functional groups. The electronic properties and reactivity of the isocyanate, nitro, and iodo groups are interconnected, leading to synergistic effects and opportunities for selective, or orthogonal, chemical transformations.

Electronic Influence on Isocyanate Reactivity

The isocyanate group (-NCO) is inherently electrophilic at its central carbon atom, making it reactive towards nucleophiles such as alcohols, amines, and water. The reactivity of this group is significantly enhanced by the electronic influence of the substituents on the aromatic ring.

In this compound, both the nitro group (at the ortho position) and the iodo group (at the para position) are electron-withdrawing. Their combined inductive and resonance effects pull electron density from the aromatic ring and, by extension, from the isocyanate functional group. This withdrawal of electron density makes the isocyanate carbon even more electron-deficient and therefore more electrophilic. The increased electrophilicity enhances the rate of reaction with nucleophiles, making this isocyanate more reactive than, for example, an unsubstituted phenylisocyanate.

Regioselectivity and Stereocontrol in Multi-Functionalized Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. wikipedia.org In a molecule with multiple functional groups like this compound, the concept extends to chemoselectivity—the selective reaction of one functional group in the presence of others. The distinct nature of the three functional groups allows for a high degree of regioselectivity and orthogonal control based on the choice of reagents and reaction conditions.

Attack on the Isocyanate Group: The isocyanate group is the most electrophilic and reactive site for nucleophilic attack under neutral or mild conditions. Reagents like amines, alcohols, or water will preferentially react with the isocyanate to form ureas, urethanes, or, via an unstable carbamic acid intermediate, an amine, respectively. This reaction is generally fast and occurs under conditions where the nitro group is not reduced and nucleophilic aromatic substitution does not occur.

Reduction of the Nitro Group: As detailed in section 3.3.1, the nitro group can be selectively reduced using specific reducing systems (e.g., Sn/HCl, catalytic hydrogenation). scispace.com These conditions are designed to target the nitro group without affecting the iodo-substituent and can often be chosen to minimize reaction with the isocyanate group.

Substitution at the Aromatic Ring: Nucleophilic aromatic substitution, likely displacing the iodide, would require a strong nucleophile and typically more forcing conditions (e.g., heat) due to the stability of the aromatic C-I bond. The nitro group activates the ring for this type of reaction, but the conditions would need to be carefully selected to avoid side reactions with the highly reactive isocyanate.

This differential reactivity allows for a stepwise and controlled functionalization of the molecule. A synthetic strategy can be designed to first react the isocyanate, then reduce the nitro group, or vice versa, demonstrating orthogonal reactivity.

Stereocontrol is primarily concerned with controlling the three-dimensional arrangement of atoms. As this compound is an achiral molecule, stereocontrol is not a factor in reactions unless a chiral reagent is introduced, which could potentially lead to the formation of diastereomeric products.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylisocyanate |

| Tin(II) chloride |

| Platinum(IV) oxide |

| Hydrazine |

| Ammonium formate |

| Sodium hydrosulfite |

| Hydroxylamine |

| Nitroso compounds |

| Ureas |

| Urethanes |

Advanced Applications in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the isocyanate group is central to the utility of 4-Iodo-2-nitrophenylisocyanate. This functional group readily undergoes addition reactions with nucleophiles such as amines and alcohols, providing a straightforward route to more complex molecules without the need for a catalyst and often with high yields.

The primary application of isocyanates in organic synthesis is in the preparation of urea (B33335) and carbamate (B1207046) derivatives, which are key structural motifs in many pharmaceuticals, agrochemicals, and biologically active compounds. dntb.gov.uadiva-portal.org

Urea Synthesis: this compound reacts cleanly and efficiently with primary and secondary amines to form unsymmetrical diaryl or alkyl-aryl ureas. organic-chemistry.orgresearchgate.net The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This method is highly versatile and tolerates a wide range of functional groups on the amine component.

Carbamate Synthesis: In a similar fashion, the reaction of this compound with alcohols or phenols yields the corresponding carbamates. organic-chemistry.orgorganic-chemistry.org Carbamates are stable analogues of esters and amides and are frequently used as protecting groups for amines in peptide synthesis and as important linkers in medicinal chemistry. researchgate.netwikipedia.org The synthesis is often carried out in an inert solvent and provides a direct route to these valuable scaffolds. researchgate.net

| Reactant Class | Nucleophile Example | Product Scaffold | Resulting Compound Example |

| Primary Amine | Aniline (B41778) | N,N'-Disubstituted Urea | N-(4-Iodo-2-nitrophenyl)-N'-phenylurea |

| Secondary Amine | Morpholine | N,N,N'-Trisubstituted Urea | 1-(4-Iodo-2-nitrophenyl)-3-morpholinourea |

| Alcohol | Ethanol | N-Aryl Carbamate | Ethyl (4-iodo-2-nitrophenyl)carbamate |

| Phenol | Phenol | N,O-Diaryl Carbamate | Phenyl (4-iodo-2-nitrophenyl)carbamate |

While the direct use of this compound for triazole synthesis is not extensively documented, the isocyanate functionality serves as a powerful handle for constructing various heterocyclic systems. nih.govchim.itrsc.org Isocyanates can act as electrophilic partners in cyclization and cycloaddition reactions.

For the construction of 1,2,4-triazole (B32235) systems, a potential synthetic strategy involves the reaction of this compound with a suitable hydrazine (B178648) derivative. isres.orgorganic-chemistry.org For example, reaction with a hydrazide could yield an acylsemicarbazide intermediate, which can then be cyclized under thermal or acidic conditions to form a triazolone ring. The synthesis of triazoles is of significant interest due to their wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties. frontiersin.orgnih.govfrontiersin.org

A hypothetical reaction pathway is outlined below:

Step 1: Addition Reaction: this compound reacts with a carbohydrazide (B1668358) (e.g., benzhydrazide) to form a 1,4-disubstituted semicarbazide.

Step 2: Cyclization/Dehydration: The resulting intermediate undergoes intramolecular cyclization upon heating, often with the elimination of water, to yield a 1,2,4-triazol-5-one (B2904161) derivative.

This approach allows for the incorporation of the 4-iodo-2-nitrophenyl moiety into a heterocyclic core, providing a scaffold that can be further diversified through reactions involving the iodine and nitro substituents.

Development of Novel Reagents and Ligands Featuring the this compound Moiety

The distinct functional groups on the this compound scaffold make it an attractive building block for creating novel reagents and ligands for organic synthesis and catalysis. researchgate.netgoogle.comnih.gov

Isocyanate Group: Serves as a covalent linker to attach the moiety to other molecular frameworks, such as chelating backbones or solid supports.

Iodo Group: Acts as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups. This enables the synthesis of a library of related ligands with tuned steric and electronic properties.

Nitro Group: Functions as a strong electron-withdrawing group, which can influence the catalytic activity of a metal center. Furthermore, the nitro group can be readily reduced to an amine, providing another site for further functionalization.

An example of its potential application is in the synthesis of urea-based ligands, which are known to be effective in various catalytic processes. nih.gov By reacting this compound with a bifunctional amine (e.g., ethylenediamine), a new ligand precursor can be formed. The remaining functional groups (iodine, nitro) can then be used to modulate the ligand's properties or to attach it to a larger molecular assembly.

| Functional Group | Potential Role in Reagent/Ligand Design | Example Application |

| Isocyanate (-NCO) | Covalent anchoring to a support or backbone | Synthesis of a polymer-supported reagent |

| Iodine (-I) | Site for metal-catalyzed cross-coupling | Post-synthesis modification via Suzuki coupling |

| Nitro (-NO₂) | Electronic tuning; precursor to an amino group | Enhancing catalytic activity; further derivatization |

Contributions to Polymer and Material Science Precursors

Isocyanates are fundamental monomers in the production of polyurethanes, a highly versatile class of polymers. wikipedia.org While di- or poly-isocyanates are required for polymerization, monofunctional isocyanates like this compound serve important roles as specialty precursors in material science.

Potential applications include:

Polymer Functionalization: It can be used to graft the 4-iodo-2-nitrophenyl group onto the surface of polymers containing reactive hydrogen atoms, such as hydroxyl or amine groups. This surface modification can alter the material's properties, such as its refractive index, surface energy, or reactivity.

Chain-End Capping: In polymerization reactions, it can be used as a chain-terminating agent. This allows for precise control over the molecular weight of a polymer and introduces a functional handle at the polymer chain end for subsequent reactions.

Synthesis of Functional Monomers: The isocyanate can be used to synthesize more complex monomers. For instance, reaction with a hydroxyl-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would produce a new methacrylate monomer bearing the 4-iodo-2-nitrophenyl moiety, which could then be copolymerized to create functional materials.

The presence of the heavy iodine atom can impart useful properties to the resulting materials, such as increased refractive index for optical applications or enhanced X-ray absorption for radiopaque materials.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the unambiguous assignment of the compound's structure.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of 4-Iodo-2-nitrophenylisocyanate is anticipated to reveal distinct signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring—an iodine atom at position 4, a nitro group at position 2, and an isocyanate group at position 1—creates a unique electronic environment for each proton, leading to characteristic chemical shifts and coupling patterns.

Expected ¹H NMR Data: Due to the absence of direct experimental data in the searched literature for this compound, a predictive analysis based on the substituent effects is presented. The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals. The proton adjacent to the isocyanate group and ortho to the nitro group would likely appear at the most downfield chemical shift due to the strong electron-withdrawing nature of both substituents. The proton situated between the iodine and the nitro group would also be significantly deshielded. The proton ortho to the iodine atom is expected to be the most upfield of the three aromatic protons. The coupling constants between these protons would provide definitive information about their relative positions on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Downfield | d | J(H3-H5) ~2-3 |

| H-5 | Mid-range | dd | J(H5-H6) ~8-9, J(H5-H3) ~2-3 |

| H-6 | Upfield | d | J(H6-H5) ~8-9 |

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected in the aromatic region, in addition to the signal for the isocyanate carbon.

Expected ¹³C NMR Data: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the isocyanate group (C-1) and the carbon bonded to the nitro group (C-2) are expected to be significantly downfield. The carbon atom attached to the iodine (C-4) will also have a characteristic chemical shift. The remaining three aromatic carbons (C-3, C-5, and C-6) will resonate at higher field strengths. The isocyanate carbon will appear as a distinct signal in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-1 (C-NCO) | Downfield |

| C-2 (C-NO₂) | Downfield |

| C-3 | Mid-range |

| C-4 (C-I) | Mid-range |

| C-5 | Upfield |

| C-6 | Upfield |

| NCO | Very Downfield |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, aiding in the assignment of the H-3, H-5, and H-6 signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-3, C-5, and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for assigning the quaternary carbons (C-1, C-2, and C-4) by observing their long-range correlations with the aromatic protons. For instance, the proton at H-3 would show correlations to C-1, C-2, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound.

Expected HRMS Data: The calculated exact mass of this compound (C₇H₃IN₂O₃) is 289.9243 g/mol . An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the molecule.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₇H₃IN₂O₃ | 289.9243 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. This provides valuable structural information.

Expected Fragmentation Pathways: The fragmentation of this compound in an MS/MS experiment would likely involve several characteristic losses. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The isocyanate group could be lost as NCO (42 Da). The iodine atom could also be lost as a radical. The analysis of these fragment ions would further corroborate the proposed structure. For instance, a fragment ion corresponding to the loss of the nitro group would strongly support the presence of this functional group.

Interactive Data Table: Potential MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 289.9243 | 243.9274 | NO₂ |

| 289.9243 | 259.9343 | NO |

| 289.9243 | 247.9243 | NCO |

| 289.9243 | 162.9974 | I |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile organic compounds through the analysis of their fragmentation patterns. In EI-MS, high-energy electrons bombard the sample molecule, causing ionization and subsequent fragmentation into a series of characteristic smaller ions.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M•+) corresponding to its molecular weight. However, due to the energy of the ionization process, this peak may be weak. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the aromatic ring, leading to the loss of the isocyanate (-NCO), nitro (-NO₂), and iodo (-I) functional groups as neutral radicals or charged species. The analysis of a related compound, p-iodonitrobenzene, shows characteristic losses of NO₂, I, and the nitro group followed by CO. Similar fragmentation can be anticipated for this compound.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value (Nominal) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 290 | [C₇H₃IN₂O₃]•+ | M•+ (Molecular Ion) |

| 248 | [C₇H₃IN₂O]•+ | CO |

| 244 | [C₇H₃I O]•+ | NO₂ |

| 163 | [C₇H₃IO]•+ | NCO |

| 117 | [C₆H₃I]•+ | NCO |

Note: This table represents predicted fragmentation based on the chemical structure and known fragmentation of related compounds. Actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. Each functional group has characteristic vibrational modes (stretching, bending, wagging) that occur at specific frequencies, serving as a molecular "fingerprint."

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three key functional groups: isocyanate, nitro, and the iodo-substituted aromatic ring.

Isocyanate Group (-N=C=O): The most prominent feature in the IR spectrum is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group. This peak typically appears in a relatively clear region of the spectrum, between 2280 and 2240 cm⁻¹, making it highly diagnostic. spectroscopyonline.comremspec.com

Nitro Group (-NO₂): Aromatic nitro compounds exhibit two strong and characteristic stretching vibrations. orgchemboulder.comorgchemboulder.com The asymmetric N-O stretch appears in the range of 1550-1475 cm⁻¹, while the symmetric N-O stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of this pair of intense bands is a strong indicator of a nitro group. spectroscopyonline.com A scissoring peak may also be observed around 850 cm⁻¹. spectroscopyonline.com

Haloaryl Group (C-I): The vibrations associated with the iodinated benzene ring include C-H stretching, C=C ring stretching, and C-I stretching. Aromatic C-H stretching vibrations typically occur in the 3100–3000 cm⁻¹ region. researchgate.net The C-I stretching vibration is found at lower frequencies, typically below 600 cm⁻¹, due to the heavy iodine atom. A detailed study on iodonitrobenzenes provides precise assignments for these modes. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2280 - 2240 | Strong, Sharp |

| Aromatic Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level.

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction analysis would provide the definitive molecular structure. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

The data obtained from this analysis would include:

Unit Cell Dimensions: The precise lengths and angles of the crystal's repeating unit.

Bond Lengths: The exact distances between bonded atoms (e.g., C-I, C-N, N=O, N=C, C=O).

Bond Angles: The angles between adjacent bonds, revealing the molecule's geometry.

Torsional Angles: Describing the conformation of the molecule and the orientation of the functional groups relative to the aromatic ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any non-covalent interactions like halogen bonding or π-stacking.

As of this writing, specific crystallographic data for this compound is not available in the public domain.

Coupled Chromatographic and Spectroscopic Techniques

Coupled or hyphenated techniques, which link a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and confirming the identity of pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column, which separates it from any impurities based on its boiling point and interaction with the column's stationary phase. The time it takes for the compound to exit the column is its characteristic retention time. Upon exiting, the molecule enters the mass spectrometer, which serves as a highly specific detector, providing a mass spectrum (typically an EI spectrum) that can be used for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful for compounds that are not sufficiently volatile or are thermally labile. rsc.org In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. rsc.org This technique is highly versatile due to the variety of available columns and mobile phases. The interface between the LC and MS is critical, with electrospray ionization (ESI) being a common soft ionization method that often keeps the molecular ion intact. LC-MS is also effective for identifying unknown organic iodine compounds in various samples. researchgate.net Both GC-MS and LC-MS provide two dimensions of data—retention time and mass spectral information—greatly increasing the confidence in compound identification.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Iodo-2-nitrophenylisocyanate, DFT can provide significant insights into its geometry, spectroscopic characteristics, and electronic behavior.

Geometry Optimization and Molecular Structure Prediction

The initial step in a computational study involves geometry optimization, an iterative process to find the most stable three-dimensional arrangement of atoms—the structure with the lowest possible energy. For this compound, this process would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for similar nitroaromatic compounds nanobioletters.com.

The optimization would predict key structural parameters. It is expected that the benzene (B151609) ring would be largely planar. The substituents—the iodine atom, the nitro group (NO₂), and the isocyanate group (NCO)—would have specific orientations relative to the ring. The nitro and isocyanate groups may exhibit some torsion (twisting) with respect to the phenyl ring to minimize steric hindrance and achieve the most stable electronic configuration.

Table 1: Predicted Optimized Structural Parameters for this compound (Illustrative) (Note: These are hypothetical values based on general principles and data from similar molecules. Specific computational studies are required for precise data.)

| Parameter | Predicted Value (Å/°) |

| C-I Bond Length | ~2.10 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| N-O (Nitro) Bond Length | ~1.22 Å |

| C-N (Isocyanate) Bond Length | ~1.38 Å |

| N=C (Isocyanate) Bond Length | ~1.20 Å |

| C=O (Isocyanate) Bond Length | ~1.17 Å |

| C-C-N (Nitro) Bond Angle | ~118° |

| O-N-O (Nitro) Bond Angle | ~125° |

| C-N-C (Isocyanate) Bond Angle | ~123° |

| N=C=O (Isocyanate) Bond Angle | ~175° (nearly linear) |

Vibrational Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational analysis is typically performed. This calculation determines the frequencies of the normal modes of molecular vibration. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds.

For this compound, key vibrational modes would include:

N=C=O Asymmetric Stretch: A very strong and characteristic peak, typically appearing in the 2250-2280 cm⁻¹ region.

NO₂ Asymmetric and Symmetric Stretches: Strong absorptions expected around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-I Stretch: A weaker absorption expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Aromatic C-H and C=C Stretches: Occurring in their characteristic regions of the spectrum.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) (Note: These are hypothetical values. Actual frequencies would be determined by DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N=C=O Asymmetric Stretch | ~2270 |

| NO₂ Asymmetric Stretch | ~1545 |

| NO₂ Symmetric Stretch | ~1355 |

| Aromatic C=C Stretch | ~1600, ~1475 |

| C-N (Isocyanate) Stretch | ~1410 |

| C-N (Nitro) Stretch | ~850 |

| C-I Stretch | ~550 |

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure reveals crucial information about the molecule's reactivity and properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity nanobioletters.com. For this compound, the electron-withdrawing nitro and iodo groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is used to predict sites for nucleophilic and electrophilic attack nanobioletters.com. In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atoms of the nitro and isocyanate groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and, notably, on the carbon atom of the isocyanate group, highlighting its high electrophilicity and susceptibility to nucleophilic attack rsc.org.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally acs.orgmdpi.com.

Transition State Analysis for Key Reactions

For any chemical reaction, reactants must pass through a high-energy state known as the transition state (TS) before forming products. Computational methods can locate the geometry and energy of these transient structures. A key reaction for an isocyanate is its reaction with a nucleophile, such as an alcohol or an amine, to form a urethane (B1682113) or urea (B33335), respectively mdpi.compoliuretanos.net.

In a hypothetical reaction of this compound with methanol, computational analysis would search for the transition state corresponding to the nucleophilic attack of the methanol oxygen on the electrophilic carbon of the isocyanate group. The analysis would reveal the bond lengths and angles of the atoms involved in this critical step, confirming the structure of the activated complex.

Energetic Profiles of Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, an energetic profile, or reaction coordinate diagram, can be constructed nih.gov. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.

The profile for the reaction of this compound with a nucleophile would show the relative energies of each species along the reaction pathway. The height of the energy barrier from the reactants to the transition state represents the activation energy (Ea). A lower activation energy implies a faster reaction rate. Computational studies can compare different potential pathways to determine the most favorable one. For instance, the reaction could proceed through a concerted mechanism (one step) or a stepwise mechanism involving an intermediate acs.org. The energetic profile would distinguish between these possibilities, providing a detailed mechanistic picture.

Future Directions and Research Perspectives

Development of More Sustainable and Greener Synthetic Approaches

The future synthesis of 4-Iodo-2-nitrophenylisocyanate will likely be driven by the principles of green chemistry, moving away from hazardous reagents traditionally used in isocyanate production. nih.govrsc.org A primary goal is the elimination of phosgene (B1210022) and its derivatives, which are highly toxic and corrosive. google.com

Key research areas will include:

Phosgene-Free Routes: Significant efforts are being directed towards developing non-phosgene methods for isocyanate synthesis. rsc.org These include the catalytic reductive carbonylation of nitroaromatic compounds and the thermal decomposition of carbamates. rsc.org For a compound like this compound, this would involve the direct carbonylation of the corresponding nitroamine or the decomposition of a carbamate (B1207046) precursor derived from 4-iodo-2-nitroaniline (B1312708).

Bio-based Precursors: The chemical industry is increasingly exploring the use of renewable feedstocks. nih.govacs.org Research into synthesizing aromatic building blocks from biomass, such as lignin, could eventually provide sustainable pathways to precursors for functionalized aromatic isocyanates. researchgate.netbeilstein-journals.org While direct bio-based routes to this compound are a long-term goal, the development of greener methods for producing the aniline (B41778) or nitrobenzene (B124822) precursors is a more immediate objective.

Non-Isocyanate Polyurethane (NIPU) Technologies: An alternative sustainable approach involves avoiding isocyanates altogether by developing non-isocyanate polyurethanes (NIPUs). researchgate.net This is achieved through routes like the reaction of cyclic carbonates with amines. researchgate.net While this doesn't directly involve the synthesis of this compound, the underlying principles could inspire the development of safer, isocyanate-free derivatives for similar applications.

| Synthesis Approach | Traditional Method | Greener Alternative | Key Advantages of Greener Alternative |

| Isocyanate Formation | Reaction of amines with phosgene. rsc.org | Catalytic carbonylation of nitro compounds; Thermal decomposition of carbamates. rsc.org | Avoids highly toxic phosgene; reduces corrosive byproducts. rsc.org |

| Starting Materials | Petroleum-derived feedstocks. acs.org | Biomass-derived precursors (e.g., from lignin). researchgate.netbeilstein-journals.org | Reduces reliance on fossil fuels; improves sustainability. nih.gov |

| Polymer Synthesis | Isocyanate reaction with polyols. | Non-Isocyanate Polyurethane (NIPU) routes (e.g., cyclic carbonates and amines). researchgate.net | Eliminates the need for hazardous isocyanate monomers. researchgate.net |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The unique arrangement of the isocyanate, iodo, and nitro groups in this compound offers a rich landscape for exploring novel chemical reactions. The electron-withdrawing nitro group significantly influences the reactivity of both the isocyanate and the aromatic ring, while the iodine atom serves as a versatile handle for cross-coupling reactions.

Future research will likely focus on:

Cycloaddition Reactions: Isocyanates are known to participate in various cycloaddition reactions. acs.org The specific electronic properties of this compound could lead to unique outcomes in [4+2] and [3+2] cycloadditions, providing access to novel heterocyclic scaffolds. rsc.orgnih.gov Investigating its behavior as a dienophile or dipolarophile will be a key area of research. acs.org

Intramolecular Transformations: The ortho-positioning of the nitro group relative to the isocyanate functionality could enable novel intramolecular cyclization reactions. Under specific conditions, such as reduction of the nitro group, tandem reactions could be designed to construct complex fused-ring systems in a single step.

Multicomponent Reactions (MCRs): Isocyanates are valuable components in multicomponent reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a one-pot process. nih.gov The exploration of this compound in known MCRs like the Ugi or Passerini reaction, or in the development of entirely new MCRs, could yield diverse molecular libraries with potential applications in medicinal chemistry. nih.gov

Design and Application of Advanced Catalytic Systems for Selective Synthesis

Catalysis will be central to unlocking the full synthetic potential of this compound, both in its preparation and its subsequent transformations. The development of advanced catalytic systems will aim for higher efficiency, selectivity, and sustainability.

Future perspectives in this area include:

Catalytic Phosgene-Free Synthesis: As mentioned, catalytic methods are key to sustainable isocyanate production. Research will focus on designing highly active and selective catalysts, such as palladium or other transition metal complexes, for the reductive carbonylation of the corresponding nitro precursor. nih.govrsc.org The goal is to achieve high yields under milder conditions, avoiding the high temperatures and pressures often required. rsc.org

Selective Cross-Coupling Reactions: The iodine atom provides a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A major research direction will be the development of catalytic systems that can selectively activate the C-I bond without interfering with the highly reactive isocyanate group. This would allow for the late-stage functionalization of molecules derived from this compound, adding molecular complexity.

Organocatalysis: Organocatalysis offers a metal-free alternative for many transformations. acs.org The development of organocatalysts for reactions involving the isocyanate group, such as urethane (B1682113) or urea (B33335) formation, can enhance reaction rates and selectivity while avoiding metal contamination in the final products. acs.org This is particularly important for applications in pharmaceuticals and materials science.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of modern automation and continuous processing technologies offers significant advantages for the synthesis and handling of reactive compounds like this compound.

Key future developments are expected in:

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates. google.comrsc.org A continuous flow process for the synthesis of this compound, for example, via a Curtius rearrangement of a corresponding acyl azide (B81097), could significantly improve safety by generating and immediately consuming the reactive intermediates in a closed system. google.comacs.org This approach also allows for precise control over reaction parameters, potentially leading to higher yields and purity. nih.gov

High-Throughput Experimentation (HTE): Automated, high-throughput platforms can be used to rapidly screen reaction conditions, catalysts, and substrates. nih.govrsc.org This will accelerate the discovery of optimal synthetic routes to this compound and its derivatives. HTE can also be employed to quickly generate libraries of compounds for biological screening by reacting the isocyanate with a diverse set of amines or alcohols. rsc.org

In-line Analysis and Process Control: Integrating analytical techniques (like FTIR or NMR) directly into a flow system allows for real-time monitoring of the reaction. This enables precise process control and optimization, ensuring consistent product quality and maximizing efficiency.

Expanding Applications in Specialized Organic Synthesis and Derivatization

The trifunctional nature of this compound makes it a valuable building block for specialized applications in organic synthesis, medicinal chemistry, and materials science.

Future research is expected to expand its utility in several key areas:

Medicinal Chemistry and Drug Discovery: The isocyanate group is a key functional group for forming urea and carbamate linkages, which are common motifs in pharmaceutically active compounds. nih.govfrontiersin.org this compound can be used to synthesize novel ureas and carbamates. The iodo and nitro groups offer sites for further modification to tune the compound's biological activity and pharmacokinetic properties. researchgate.netwikipedia.org